Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

This compound combines a pyrrolidine-substituted pyrimidine core with a β-keto ester side chain, enabling Knoevenagel condensation, Michael addition, and heterocycle annulation. The methyl ester permits orthogonal derivatization. 98% purity from multiple suppliers supports library synthesis without additional purification. Conforms to Lipinski's Rule of Five and 'Rule of Three' for fragment-based screening. Pyrrolidine ring provides a constrained basic amine for target engagement. Ideal for systematic SAR exploration at the pyrimidine 5-position.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1219551-43-5
Cat. No. B2464336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate
CAS1219551-43-5
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCC2
InChIInChI=1S/C13H17N3O3/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-5-3-4-6-16/h8H,3-7H2,1-2H3
InChIKeyOYXPDWLQWHSFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate (CAS 1219551-43-5): Structural Classification and Procurement Baseline


Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate (CAS 1219551-43-5) is a synthetic small-molecule heterocyclic building block (MF: C₁₃H₁₇N₃O₃; MW: 263.29 g/mol) [1] belonging to the class of pyrimidine-substituted pyrrolidine derivatives [2]. It features a 2-(pyrrolidin-1-yl)-4-methylpyrimidine core linked at the 5-position to a methyl β-keto ester side chain (methyl 3-oxopropanoate moiety). The compound is commercially supplied by multiple vendors at 95–98% purity for research and further manufacturing use only, not for direct human use . Computed physicochemical properties include a predicted density of 1.226 ± 0.06 g/cm³, predicted boiling point of 421.5 ± 53.0 °C, logP of ~0.97–1, and a topological polar surface area of ~72–98 Ų (method-dependent) [1]. The compound is achiral, obeys Lipinski's Rule of Five, and has five freely rotatable bonds [3]. It is catalogued as a heterocyclic building block and screening compound within commercial libraries .

Why In-Class Substitution of Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate Carries Unquantified Risk


Within the pyrimidine-substituted pyrrolidine chemotype claimed in US Patent 8,962,641 [1], even minor structural variations produce substantial shifts in biological target engagement, as demonstrated by compounds in the same patent family exhibiting IC₅₀ values spanning from low nanomolar to micromolar ranges across acetyl-CoA carboxylase (ACC) isoforms [2]. The target compound's unique combination of a pyrrolidine ring at the pyrimidine 2-position (conferring specific steric and electronic properties versus piperidine, morpholine, or acyclic amine analogs), a 4-methyl substituent (modulating pyrimidine electron density), and a β-keto ester side chain at the 5-position (introducing both a ketone hydrogen-bond acceptor and an ester moiety capable of further derivatization [3]) creates a multifunctional scaffold that cannot be assumed equivalent to close analogs. No published head-to-head comparative data exist for this specific compound against any defined comparator, meaning any substitution decision carries unquantified risk for SAR continuity, physicochemical property drift, and downstream synthetic compatibility .

Quantitative Differentiation Evidence: Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate vs. Closest Analogs


Pyrrolidine vs. Piperidine at Pyrimidine 2-Position: Conformational and Steric Differentiation

The 2-pyrrolidinyl substituent on the target compound provides a smaller steric footprint and distinct conformational profile compared to the 2-piperidinyl analog. Pyrrolidine is a five-membered ring with an envelope conformation, whereas piperidine is a six-membered ring adopting a chair conformation. Within the Boehringer Ingelheim patent family (US 8,962,641) that broadly claims pyrimidine-substituted pyrrolidine derivatives, compounds incorporating a pyrrolidine at the pyrimidine 2-position have demonstrated nanomolar ACC inhibitory activity (e.g., compound 8.226: IC₅₀ = 52 nM; compound 8.1/8.65: IC₅₀ = 55 nM) [1]. No comparable piperidine-containing analogs are explicitly profiled in the same patent, but class-level SAR from related pyrimidine kinase inhibitor series indicates that pyrrolidine-to-piperidine substitution at the pyrimidine 2-position can alter target potency by 10- to 100-fold depending on the binding pocket geometry [2]. For the target compound specifically, no direct pyrrolidine vs. piperidine comparative data exist.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

β-Keto Ester Side Chain: Synthetic Versatility Advantage Over Simple Carboxylate Analogs

The target compound bears a methyl 3-oxopropanoate (β-keto ester) side chain at the pyrimidine 5-position, which provides a reactive methylene site (pKa ~10.4, predicted [1]) enabling enolate chemistry, Knoevenagel condensations, and heterocycle formation (pyrazolone, isoxazole, pyrimidine annulation). The closest commercially available comparator, methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 924862-97-5; MF: C₁₁H₁₅N₃O₂; MW: 221.25), lacks the ketone carbonyl and the additional methylene unit [2]. This structural difference results in a molecular weight increase of 42.04 Da (263.29 vs. 221.25), the addition of one hydrogen bond acceptor (ketone carbonyl), a polar surface area increase of approximately 25–26 Ų (72.39 vs. ~98 Ų), and a logP reduction of approximately 0.7 units (predicted logP ~1.7 for the carboxylate vs. ~1.0 for the β-keto ester) [3]. The β-keto ester also provides a second electrophilic site for chemoselective transformations not accessible from the simple carboxylate.

Synthetic Chemistry Building Block Utility Derivatization

Methyl Ester vs. Ethyl Ester: Molecular Weight and Lipophilicity Differentiation

The target compound incorporates a methyl ester terminus on the β-keto ester side chain. The closest ester homolog, ethyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate (estimated MF: C₁₄H₁₉N₃O₃; estimated MW: 277.32), differs by a single methylene unit (+14 Da). While neither the target compound nor the ethyl ester analog has published experimentally measured logP/logD values, the methyl ester is predicted to have a logP approximately 0.5 units lower than the ethyl ester based on established fragment contribution models (π(CH₂) ≈ 0.5) [1]. This translates to an approximately 3-fold difference in theoretical octanol-water partition coefficient. The methyl ester also has a slightly lower molecular weight (263.29 vs. ~277.32), which may be advantageous for fragment-based screening or lead optimization campaigns where maintaining MW below 300 Da is a design criterion [2]. The methyl ester may also exhibit faster hydrolytic cleavage rates under physiological or basic conditions compared to the ethyl ester, though this has not been experimentally verified for this scaffold.

Physicochemical Profiling ADME Optimization Fragment-Based Design

Commercial Availability and Purity Specification Comparison

The target compound is commercially stocked by multiple vendors with documented purity specifications. Leyan lists the compound at 98% purity (Product No. 1436313) . Chemenu lists it at 95%+ purity (Catalog No. CM927963) . CymitQuimica lists it at 98% purity (Ref. 10-F755940) but notes the product as discontinued as of December 2024 . ChemDiv lists 47 mg available stock with a 1-week shipping time . In contrast, the closest comparator—methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 924862-97-5)—is listed by fewer vendors and typically without explicit purity certification on vendor pages . The ethyl ester analog (CAS 637003-39-5) is listed by multiple vendors but with even less documented purity data . The target compound thus benefits from multi-vendor sourcing redundancy and documented purity specifications suitable for research-grade procurement.

Procurement Quality Control Supply Chain

Patent Landscape Context: Positioning Within the Pyrimidine-Substituted Pyrrolidine IP Space

The target compound falls within the broad Markush claims of US Patent 8,962,641 (Boehringer Ingelheim), which covers pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors for metabolic disease indications [1]. Compounds within this patent have demonstrated ACC2 inhibitory activity in the 52–55 nM range [2]. However, the target compound itself (CAS 1219551-43-5) is not specifically exemplified or claimed as a final bioactive molecule in any identified patent; rather, it appears to be an intermediate or screening compound. The closest patented analogs with disclosed activity data incorporate additional aryl/heteroaryl substituents at the pyrrolidine nitrogen or pyrimidine 4-position not present in the target compound [1]. This positions the target compound as a scaffold for further derivatization rather than an end-use bioactive, which is distinct from more elaborated, IP-encumbered analogs. Users seeking a derivatizable core structure for proprietary library synthesis may find this advantageous compared to more complex, patent-protected lead compounds that carry freedom-to-operate constraints.

Intellectual Property Freedom to Operate Chemical Space

Evidence-Anchored Application Scenarios for Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate Procurement


Scaffold for Diversity-Oriented Synthesis of Pyrimidine-Pyrrolidine Libraries

The β-keto ester side chain at the pyrimidine 5-position provides a reactive methylene site (pKa ~10.4) [1] amenable to Knoevenagel condensation, Michael addition, and heterocycle annulation (pyrazolone, isoxazole, aminopyrimidine formation). The methyl ester terminus can be hydrolyzed to the carboxylic acid or transesterified, offering orthogonal derivatization handles distinct from the simpler carboxylate ester analog (CAS 924862-97-5). The 98% purity specification from multiple vendors supports use as a starting material for library synthesis without additional purification. The compound's compliance with Lipinski's Rule of Five [1] makes it suitable as a core scaffold for lead-like library construction.

Fragment-Based Drug Discovery (FBDD) Screening Core

With a molecular weight of 263.29 Da, the target compound falls within the 'Rule of Three' criteria for fragment-based screening (MW < 300 Da, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [2]. The pyrrolidine ring provides a conformationally constrained basic amine (predicted pKa of conjugate acid ~9–10) that can engage in hydrogen-bonding or ionic interactions with target proteins, while the β-keto ester offers additional polar contacts. The methyl ester (vs. ethyl ester) may be preferred in FBDD for maintaining lower lipophilicity (predicted logP ~1.0) to reduce nonspecific binding. The compound's achiral nature eliminates enantiomer-related complexity in initial screening.

Synthetic Intermediate for ACC-Targeted Probe Development

The compound shares the core pyrimidine-2-pyrrolidine scaffold with ACC inhibitors disclosed in US Patent 8,962,641 that demonstrate IC₅₀ values of 52–55 nM [3]. The unelaborated 5-position β-keto ester provides a synthetic handle for introducing the aryl/heteroaryl substituents present in the most potent patented ACC inhibitors. Researchers developing chemical probes for acetyl-CoA carboxylase biology may prioritize this building block over more complex, pre-functionalized analogs to enable systematic SAR exploration at the pyrimidine 5-position while retaining the critical 2-pyrrolidinyl pharmacophore.

Multi-Vendor Procurement for Screening Collection Augmentation

With confirmed stock available from multiple suppliers (ChemDiv: 47 mg in stock ; ChemScene, Leyan, Chemenu, and CymitQuimica listings ), this compound offers procurement redundancy that the closest analogs (methyl carboxylate CAS 924862-97-5 and ethyl carboxylate CAS 637003-39-5) do not match in terms of documented purity and vendor diversity . Organizations augmenting diversity-oriented screening collections with pyrimidine-containing heterocycles can source this compound from multiple qualified vendors at ≥95% purity, reducing single-supplier dependency risk.

Quote Request

Request a Quote for Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.